Cas no 83327-22-4 (DAPHNETICIN)

DAPHNETICIN structure
DAPHNETICIN structure
Product Name:DAPHNETICIN
CAS-Nr.:83327-22-4
MF:C20H18O8
MW:386.352126598358
CID:1807888
PubChem ID:158341
Update Time:2024-10-27

DAPHNETICIN Chemische und physikalische Eigenschaften

Namen und Kennungen

    • DAPHNETICIN
    • 9H-pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-, (2R,3R)-
    • 2-(4-Hydroxy-3,5-dimethoxyphenyl)-3-hydroxymethyl-2,3-dihydro-1,4,5-trioxophenanthren-6-one
    • (2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R-trans)- (ZCI)
    • DTXSID80232266
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • CHEMBL584162
    • CHEBI:4320
    • Q27106335
    • Iso-Daphnetin
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • 83327-22-4
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2H-[1,4]dioxino[2,3-h]chromen-9(3H)-one
    • BDBM50198189
    • AKOS040763762
    • AC1L4JR8
    • 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
    • C09924
    • coumarinolignoid
    • Inchi: 1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
    • InChI-Schlüssel: QLFQDIADUIVNRF-CRAIPNDOSA-N
    • Lächelt: C([C@@H]1[C@@H](C2C=C(OC)C(O)=C(OC)C=2)OC2C(=C3OC(=O)C=CC3=CC=2)O1)O

Berechnete Eigenschaften

  • Genaue Masse: 386.10016753 g/mol
  • Monoisotopenmasse: 386.10016753 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 581
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 386.4
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 104Ų

Experimentelle Eigenschaften

  • Dichte: 1.403±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Fast unlöslich (0,054 g/l) (25°C),

DAPHNETICIN Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Pyridine
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Piperidine ;  6 h, reflux
1.2 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
3.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
4.1 Solvents: Pyridine
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Acetic anhydride Solvents: Pyridine
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referenz
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
2.1 Solvents: Pyridine
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
2.1 Solvents: Pyridine ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
3.1 Solvents: Pyridine ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
2.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
3.1 Solvents: Pyridine
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referenz
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

DAPHNETICIN Raw materials

DAPHNETICIN Preparation Products

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd